

The Discovery and Development of Ecastolol: A Technical Overview

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Compound of Interest

Compound Name: *Ecastolol*

Cat. No.: *B1662767*

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Abstract

Ecastolol is a beta-adrenergic blocking agent with anti-anginal properties. This technical guide provides a comprehensive overview of the available information on the discovery and development of **Ecastolol**, including its chemical synthesis, pharmacological profile, and the underlying mechanism of action. Due to the limited publicly available data, this document focuses on compiling and presenting the known scientific and patent literature to offer a foundational understanding for research and drug development professionals.

Introduction

Ecastolol is classified as a beta-blocker, a class of drugs that antagonize the effects of catecholamines at β -adrenergic receptors.^{[1][2]} These receptors are integral to the sympathetic nervous system and play a crucial role in regulating cardiovascular function. The primary therapeutic application of **Ecastolol** is in the management of angina. This document aims to provide a detailed technical account of the discovery and development of **Ecastolol**, with a focus on its chemical properties, synthesis, and pharmacological characteristics.

Chemical Properties and Synthesis

Chemical Structure and Properties

Property	Value	Reference
IUPAC Name	N-[4-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy]-3-(1,2-oxazol-5-yl)phenyl]butanamide	[2]
CAS Number	77695-52-4	[2]
Molecular Formula	C ₂₆ H ₃₃ N ₃ O ₆	[2]
Molecular Weight	483.56 g/mol	

Table 1: Chemical Properties of **Ecastolol**

Synthesis

While a specific, detailed, step-by-step synthesis protocol for **Ecastolol** is not readily available in peer-reviewed literature, the synthesis of structurally similar beta-blockers typically involves the reaction of a substituted phenoxypropanolamine with an appropriate amine. The synthesis of related butanamide compounds has been described in the context of their antifungal activities, which may offer insights into the potential synthetic routes for the butanamide moiety of **Ecastolol**.

A general synthetic approach for compounds with a similar backbone involves the reaction of an epoxide with an amine. For instance, the synthesis of a related thiadiazole derivative involves the reaction of 4-[2-(2,3-epoxypropoxy)phenyl]-1,2,3-thiadiazole with t-butylamine. This suggests that a key step in the synthesis of **Ecastolol** likely involves the reaction of an appropriate epoxide precursor with 2-(3,4-dimethoxyphenyl)ethanamine to form the aminopropoxy side chain.

Pharmacological Profile

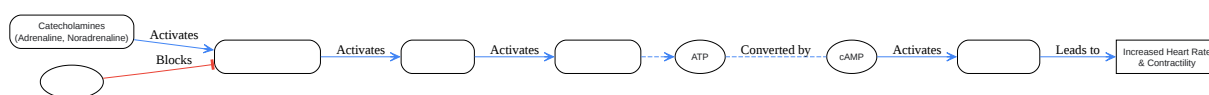
Mechanism of Action

As a beta-blocker, **Ecastolol** exerts its therapeutic effects by competitively inhibiting the binding of catecholamines, such as adrenaline and noradrenaline, to β -adrenergic receptors. This antagonism primarily affects the cardiovascular system, leading to a reduction in heart

rate, myocardial contractility, and blood pressure. The specific subtype selectivity of **Ecastolol** for β_1 or β_2 receptors is not well-documented in the available literature.

Signaling Pathway

The mechanism of action of beta-blockers involves the modulation of intracellular signaling cascades. Upon binding to β -adrenergic receptors, catecholamines typically activate a G-protein-coupled receptor (GPCR) signaling pathway, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. Increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, resulting in increased heart rate and contractility. By blocking the initial receptor activation, beta-blockers like **Ecastolol** prevent this downstream signaling cascade.



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Figure 1: Simplified signaling pathway of β -adrenergic receptor activation and its inhibition by **Ecastolol**.

Quantitative Pharmacological Data

Specific quantitative data on the binding affinity (K_i), IC_{50} , or EC_{50} values of **Ecastolol** for β -adrenergic receptors are not available in the public domain. Such data would typically be determined through preclinical pharmacology studies.

Preclinical and Clinical Development

Detailed information regarding the preclinical and clinical development of **Ecastolol** is scarce. The general process for a drug of this class would involve a series of preclinical studies to assess its safety and efficacy before moving into human clinical trials.

Preclinical Studies

Preclinical evaluation for a beta-blocker like **Ecastolol** would typically include:

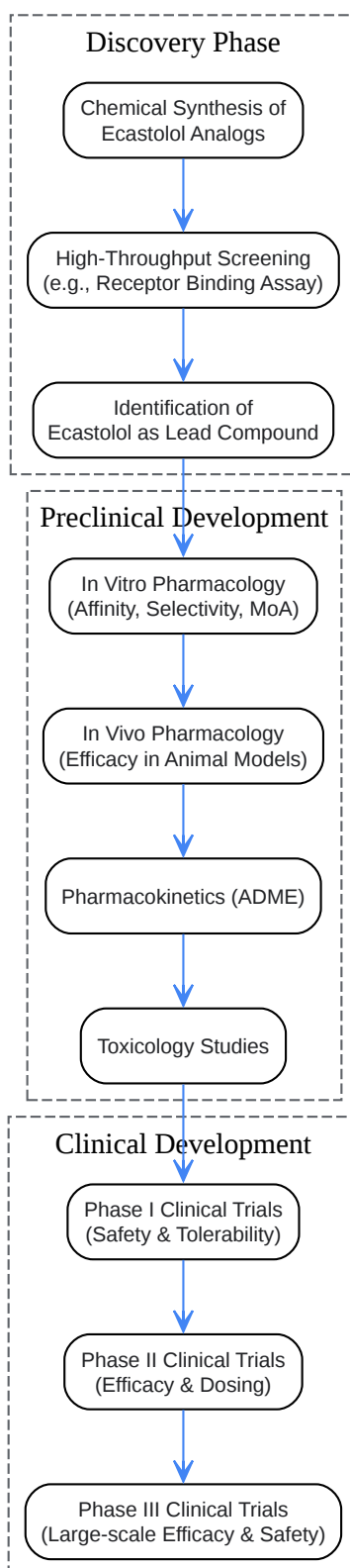
- In vitro studies: Receptor binding assays to determine affinity and selectivity for β -adrenergic receptor subtypes.
- In vivo studies: Animal models to assess cardiovascular effects (e.g., heart rate, blood pressure), pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicology.

Clinical Trials

Information on the design, phases, and outcomes of clinical trials specifically for **Ecastolol** is not publicly available. Generally, clinical trials for a cardiovascular drug would progress through Phase I (safety in healthy volunteers), Phase II (efficacy and dose-ranging in patients), and Phase III (large-scale efficacy and safety studies).

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of **Ecastolol** are not published. However, a general workflow for the discovery and initial evaluation of a novel beta-blocker is outlined below.



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References

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